molecular formula C9H10O5 B1585096 2-Hydroxy-3,4-dimethoxybenzoic acid CAS No. 5653-46-3

2-Hydroxy-3,4-dimethoxybenzoic acid

Cat. No.: B1585096
CAS No.: 5653-46-3
M. Wt: 198.17 g/mol
InChI Key: CJFQIVAOBBTJCI-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4-dimethoxybenzoic acid is a methoxybenzoic acid with the molecular formula C9H10O5. It is a naturally occurring compound found in various plants and is known for its diverse applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3,4-dimethoxybenzoic acid typically involves the methylation of 2,3-dihydroxybenzoic acid. This process can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,4-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-Hydroxy-3,4-dimethoxybenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Hydroxy-3,4-dimethoxybenzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-hydroxy-3,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFQIVAOBBTJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205088
Record name 3,4-Dimethoxysalicylic acid
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5653-46-3
Record name 2-Hydroxy-3,4-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5653-46-3
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Record name 3,4-Dimethoxysalicylic acid
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Record name 5653-46-3
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Record name 3,4-Dimethoxysalicylic acid
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Record name 3,4-dimethoxysalicylic acid
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Record name 3,4-Dimethoxysalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the discovery of 2-hydroxy-3,4-dimethoxybenzoic acid in Curculigo annamitica Gagnep?

A1: This research marks the first reported instance of this compound being found in the Hypoxidaceae family. [] This finding expands our understanding of the phytochemical diversity within this plant family and could potentially point to new avenues of research for this compound.

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